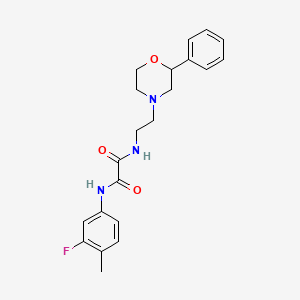
N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H24FN3O3 and its molecular weight is 385.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Orexin Receptor Mechanisms in Compulsive Food Consumption
Research on selective orexin receptor antagonists, including compounds structurally related to the query, has revealed their potential in modulating feeding, arousal, stress, and drug abuse mechanisms. For instance, compounds targeting orexin-1 (OX1R) mechanisms have shown promise in reducing binge eating in animal models without affecting standard food intake, indicating a role for OX1R in compulsive eating behaviors (Piccoli et al., 2012).
Novel Insecticides for Pest Management
The study of novel insecticides, such as flubendiamide, highlights the application of unique chemical structures in developing highly effective pest control agents. These compounds, characterized by their novel substituents and strong insecticidal activity, offer insights into how structural modifications can lead to enhanced efficacy against resistant strains of pests (Tohnishi et al., 2005).
Pharmacological and Behavioral Profiles of Neurokinin-1 Receptor Antagonists
Investigations into neurokinin-1 receptor antagonists for potential clinical applications in emesis and depression have demonstrated the importance of structural specificity and solubility for oral and intravenous administration. These studies provide a foundation for the development of novel therapeutic agents targeting specific receptor mechanisms (Harrison et al., 2001).
Anticancer and Antiviral Agents
Research on quinazolinone-based derivatives as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases has shown potential anti-cancer properties. This includes potent cytotoxic activity against various human cancer cell lines, emphasizing the role of chemical structure in determining therapeutic efficacy (Riadi et al., 2021).
Synthesis and Characterization of Schiff Base Organotin(IV) Complexes
Studies on Schiff base organotin(IV) complexes as potential anticancer drugs illustrate the application of metal-organic chemistry in medicinal research. These complexes exhibit cytotoxic activities against various human tumor cell lines, suggesting a promising avenue for the development of new antineoplastic agents (Basu Baul et al., 2009).
Eigenschaften
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3/c1-15-7-8-17(13-18(15)22)24-21(27)20(26)23-9-10-25-11-12-28-19(14-25)16-5-3-2-4-6-16/h2-8,13,19H,9-12,14H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKGRSWSVJCDEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl N-[1-[(prop-2-enoylamino)methyl]cyclopentyl]carbamate](/img/structure/B2677005.png)

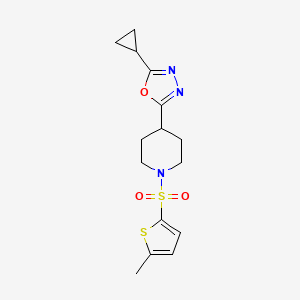


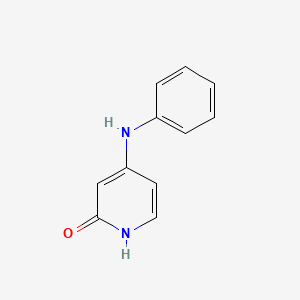
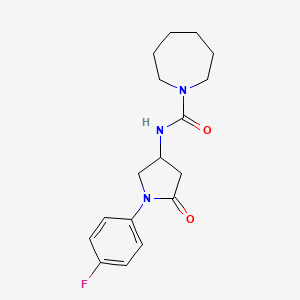
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide](/img/structure/B2677017.png)
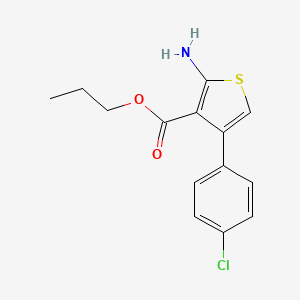
![N-[3-(benzenesulfonyl)pyridin-2-yl]-4-methylbenzamide](/img/structure/B2677021.png)
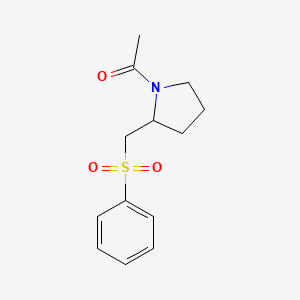


![2,2,7,7-tetramethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2677028.png)
